METHYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-[({[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound It features a complex structure with multiple functional groups, including a pyrazole ring, a triazole ring, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrazole and triazole rings through cyclization reactions.
- Introduction of the chloro and methoxy substituents via electrophilic aromatic substitution.
- Coupling of the pyrazole-triazole intermediate with the benzothiophene derivative through a thioacetylation reaction.
- Final esterification to form the methyl ester group.
Industrial Production Methods
Industrial production would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
- Oxidation products may include sulfoxides or sulfones.
- Reduction products could be amines or alcohols.
- Substitution products would depend on the specific reagents used.
Scientific Research Applications
This compound may have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Biological Activity: Interaction with specific enzymes or receptors, potentially inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s functional groups may participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar structures might include other pyrazole-triazole derivatives or benzothiophene-based molecules.
- Examples: 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole, benzothiophene-3-carboxylate derivatives.
Uniqueness
- The unique combination of functional groups and the specific arrangement of rings in this compound may confer distinct chemical and biological properties.
- Comparison with similar compounds can highlight differences in reactivity, stability, and potential applications.
Properties
IUPAC Name |
methyl 2-[[2-[[5-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN6O4S2/c1-14-21(27)22(31-32(14)2)23-29-30-26(33(23)16-10-6-7-11-17(16)36-3)38-13-19(34)28-24-20(25(35)37-4)15-9-5-8-12-18(15)39-24/h6-7,10-11H,5,8-9,12-13H2,1-4H3,(H,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFAFYWUFNAGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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